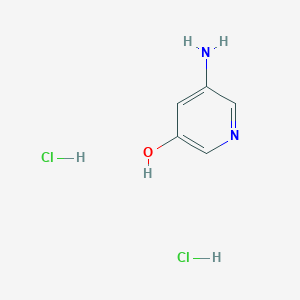

3-氨基-5-羟基吡啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

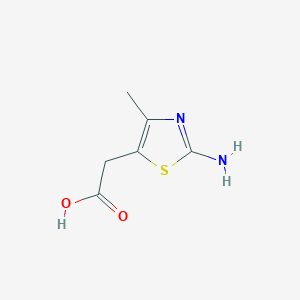

3-Amino-5-hydroxypyridine dihydrochloride is a chemical compound related to the broader class of hydroxypyridines, which are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The compound's structure and reactivity are influenced by the presence of both amino and hydroxy functional groups on the pyridine ring, which can participate in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related hydroxypyridines has been explored through various methods. For instance, the multistep synthesis of 5,6-dihalo-3-hydroxypyridines from commercially available starting materials has been described, highlighting the potential for novel synthetic routes . Additionally, the synthesis of substituted 2-amino-3-hydroxypyridines through nucleophilic displacement reactions has been reported, with the reaction conditions, such as the nature of the leaving group, base, and solvent, playing a crucial role in the outcome . A synthetic route to multi-substituted 2-aminopyridines via a formal [5C + 1N] annulation involving hydroxylamine has also been developed, showcasing the versatility of hydroxypyridine chemistry .

Molecular Structure Analysis

The molecular structure of a related compound, 3-aminopyridine betaine hydrochloride, has been studied using X-ray diffraction, DFT calculations, and spectroscopic methods . These studies provide insights into the hydrogen bonding interactions and the electrostatic interactions within the crystal lattice, which are likely to be relevant for understanding the structure of 3-amino-5-hydroxypyridine dihydrochloride as well.

Chemical Reactions Analysis

Hydroxypyridines can undergo various chemical reactions. For example, 3-hydroxypyridine N-oxide has been shown to react with active hydrogen compounds, leading to the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines . The reactivity of hydroxypyridines is also demonstrated by the reduction of 3-hydroxypyridine to form intermediates that can be further transformed into complex molecules such as (+)-pseudoconhydrine .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxypyridines are influenced by their functional groups. The presence of amino and hydroxy groups can lead to the formation of hydrogen bonds, as seen in the structure of 3-aminopyridine betaine hydrochloride . These interactions can affect the solubility, melting point, and other physical properties of the compound. Additionally, the reactivity of hydroxypyridines towards nucleophiles, electrophiles, and reducing agents can be inferred from the reported chemical reactions and synthetic methods .

科学研究应用

螯合和金属配合物的形成

羟基吡啶酮(包括 3-氨基-5-羟基吡啶衍生物)由于其有效的螯合性质而被积极研究,特别是与铝 (Al) 和铁 (Fe) 等金属的螯合。这些化合物旨在改善物理化学和药代动力学性质,用于潜在的医疗用途,包括作为口服活性铝螯合剂。羟基吡啶酮对 M3+ 离子的高亲和力和其良好的亲脂-亲水平衡表明它们在未来作为 Al 清除剂的重要性 (Santos, 2002)。

光动力疗法 (PDT) 的增强

在改善光动力疗法 (PDT) 的临床结果方面,3-氨基-5-羟基吡啶衍生物在增强原卟啉 IX (PpIX) 积累中的作用已得到探索。涉及角质溶解剂、微晶磨皮和使用渗透增强剂的前处理策略已得到研究。具体而言,诸如 3-羟基吡啶-4-酮之类的铁螯合物质已显示出去除亚铁的潜力,从而优化了病变内 PpIX 含量并提高了 PDT 疗效 (Gerritsen 等人,2008)。

氨氧基自由基中的低毒性和致突变性

氨氧基自由基(包括与 3-氨基-5-羟基吡啶相关的结构)已对其毒性和致突变性谱进行了评估。研究得出结论,这些自由基通常具有非常低的毒性且不具有致突变性,表明它们对进一步的药物和治疗应用是安全的 (Sosnovsky, 1992)。

属性

IUPAC Name |

5-aminopyridin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h1-3,8H,6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZYBAZQRMSDHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628571 |

Source

|

| Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186663-39-7 |

Source

|

| Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)